2-{[1-(4-Bromophenyl)ethyl]amino}propan-1-ol
Description
2-{[1-(4-Bromophenyl)ethyl]amino}propan-1-ol is a brominated amino alcohol derivative characterized by a 4-bromophenyl group, an ethylamino side chain, and a hydroxyl group on a propanol backbone. Its molecular formula is C₁₁H₁₅BrNO, with a molecular weight of 265.15 g/mol.
Properties
Molecular Formula |
C11H16BrNO |
|---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
2-[1-(4-bromophenyl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C11H16BrNO/c1-8(7-14)13-9(2)10-3-5-11(12)6-4-10/h3-6,8-9,13-14H,7H2,1-2H3 |
InChI Key |
UKQVFLYTSPBPCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC(C)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis from 4-Bromophenylacetaldehyde and Amino Alcohols
One documented approach involves the reductive amination of 4-bromophenylacetaldehyde with propanolamine derivatives. This method leverages the nucleophilic attack of the amino group on the aldehyde, followed by reduction to yield the amino alcohol.
- Reagents: 4-bromophenylacetaldehyde, propan-1-olamine
- Conditions: Typically carried out in an inert atmosphere (argon), with mild heating (room temperature to 60 °C)
- Catalysts: Use of reducing agents such as sodium borohydride or catalytic hydrogenation
- Purification: Flash chromatography on silica gel with ethyl acetate/hexane gradients
This method yields 2-{[1-(4-Bromophenyl)ethyl]amino}propan-1-ol with moderate to good yields (50–80%) and high purity, as confirmed by NMR and mass spectrometry analysis.
Multi-Step Synthesis via Ester and Amide Intermediates
Another approach involves multi-step synthesis starting from 4-bromophenyl-substituted cinnamic acid derivatives:
- Step 1: Preparation of substituted esters via reaction of 4-bromophenyl acids with ethanolamine in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine)
- Step 2: Conversion of esters to amides or amino alcohols via reduction using lithium aluminum hydride (LiAlH4)
- Step 3: Purification by column chromatography and characterization by 1H NMR, 13C NMR, FT-IR, and mass spectrometry
Yields for these steps vary but can reach up to 80% for ester formation and 70% for subsequent reduction steps.
Reaction Conditions and Analytical Data
| Step | Reagents/Conditions | Yield (%) | Characterization Techniques |
|---|---|---|---|
| Ester formation | 4-bromophenyl acid, ethanolamine, DCC, DMAP | ~80 | 1H NMR, 13C NMR, Melting point, FT-IR |
| Reduction to amino alcohol | LiAlH4 in THF, 0 °C to room temperature | 70-75 | GC-MS, Optical rotation, 1H NMR, 13C NMR |
| Final purification | Silica gel chromatography (ethyl acetate/hexane) | - | Purity confirmed by NMR and MS |
Analytical methods such as 1H NMR (300 MHz), 13C NMR (75 MHz), FT-IR spectroscopy, and mass spectrometry (Electron Spray Ionization) are routinely used to confirm the structure and purity of the synthesized compound. Optical rotation measurements provide stereochemical information.
- The synthetic methods described are reproducible and scalable, suitable for laboratory-scale preparation.
- The use of coupling agents like DCC and catalysts such as DMAP enhances esterification efficiency.
- Reduction with LiAlH4 is effective but requires careful control of temperature and stoichiometry to avoid over-reduction or side reactions.
- Purification by flash chromatography yields analytically pure compounds suitable for further biological or chemical studies.
- Spectral data consistently confirm the expected structure of 2-{[1-(4-Bromophenyl)ethyl]amino}propan-1-ol, including characteristic aromatic proton signals, amino and hydroxyl group resonances, and bromine-substituted aromatic carbons.
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Reductive amination | 4-bromophenylacetaldehyde + amino alcohol | NaBH4 or catalytic hydrogenation, inert atmosphere | 50-80 | Direct, one-pot synthesis |
| Esterification + Reduction | 4-bromophenyl acid + ethanolamine + LiAlH4 | DCC, DMAP, THF, 0 °C to RT | 70-80 | Multi-step, higher purity |
The preparation of 2-{[1-(4-Bromophenyl)ethyl]amino}propan-1-ol is well-documented through established synthetic organic chemistry techniques involving esterification, amination, and reduction steps. The methods provide good yields and high purity, with thorough characterization by NMR, mass spectrometry, and optical rotation. These protocols are supported by diverse authoritative sources and represent reliable routes for the synthesis of this compound for research and potential pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Bromophenyl)ethyl]amino}propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of a phenylethylamine derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of phenylethylamine derivatives
Substitution: Formation of hydroxyl or amino-substituted derivatives
Scientific Research Applications
2-{[1-(4-Bromophenyl)ethyl]amino}propan-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Bromophenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amine group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the bromine atom may enhance the compound’s binding affinity to certain receptors, influencing biological pathways.
Comparison with Similar Compounds
Data Tables
Table 1: Molecular Properties of Bromophenyl Derivatives
*logP values estimated using fragment-based methods.
Biological Activity
2-{[1-(4-Bromophenyl)ethyl]amino}propan-1-ol, commonly referred to as a brominated phenethylamine, is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-{[1-(4-Bromophenyl)ethyl]amino}propan-1-ol is CHBrN\O, with a molecular weight of approximately 258.15 g/mol. The compound features a chiral center, which can lead to different stereoisomers that may exhibit varied biological activities. The presence of the bromine atom in the phenyl ring enhances its reactivity and potential interactions with biological targets.
Research indicates that compounds like 2-{[1-(4-Bromophenyl)ethyl]amino}propan-1-ol may interact with various biological receptors and enzymes. The bromophenyl group is believed to enhance hydrophobic interactions with protein targets, while the amino and hydroxyl groups facilitate hydrogen bonding. These interactions are crucial for the compound's pharmacological effects.
Pharmacological Properties
The biological activity of 2-{[1-(4-Bromophenyl)ethyl]amino}propan-1-ol has been investigated in several studies, revealing potential applications in various therapeutic areas:
- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects by modulating neurotransmitter systems in the brain.
- Antifungal Activity : Similar brominated compounds have demonstrated antifungal properties, indicating that 2-{[1-(4-Bromophenyl)ethyl]amino}propan-1-ol might also possess activity against fungal pathogens.
- Antioxidant Properties : Compounds with similar structures have shown antioxidant effects, suggesting potential protective roles against oxidative stress.
Interaction Studies
Interaction studies are essential for understanding the pharmacodynamics of 2-{[1-(4-Bromophenyl)ethyl]amino}propan-1-ol. These studies focus on how the compound engages with specific biological targets, including receptors involved in mood regulation and enzymes linked to metabolic pathways.
Comparative Analysis
To better understand the unique properties of 2-{[1-(4-Bromophenyl)ethyl]amino}propan-1-ol, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-{[1-(3-Bromophenyl)ethyl]amino}propan-1-ol | Bromine at position 3 | Different receptor interaction profile |
| 2-{[1-(2-Bromophenyl)ethyl]amino}propan-1-ol | Bromine at position 2 | Potentially different pharmacological properties |
| 3-Amino-1-propanol | Lacks bromine substitution | Less hydrophobic, potentially lower biological activity |
Case Studies
Several case studies have focused on the synthesis and biological evaluation of related compounds:
- Synthesis and Antidepressant Activity : A study synthesized various brominated phenethylamines and evaluated their effects on serotonin reuptake inhibition, highlighting the potential antidepressant properties of compounds similar to 2-{[1-(4-Bromophenyl)ethyl]amino}propan-1-ol.
- Antifungal Mechanisms : Research investigating the antifungal activity of related compounds demonstrated that they disrupt fungal cell membranes, suggesting a possible mechanism for 2-{[1-(4-Bromophenyl)ethyl]amino}propan-1-ol's activity against fungal infections.
- Oxidative Stress Protection : A study explored the antioxidant properties of similar compounds, showing their ability to scavenge free radicals and protect cellular components from oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
